molecular formula C13H16N4O3S B2546717 N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide CAS No. 1396889-48-7

N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide

Cat. No. B2546717
M. Wt: 308.36
InChI Key: LGQGXBFLHFZHAZ-UHFFFAOYSA-N
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Description

The compound "N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of medicinal properties, including antibacterial, diuretic, and antiepileptic activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide derivatives and their synthesis, molecular structure, and potential therapeutic applications.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of a suitable amine with a sulfonyl chloride. For instance, in one study, the synthesis was initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent molecule, which was then treated with various alkyl/aralkyl halides to produce a series of new derivatives . This method reflects a common strategy for synthesizing sulfonamide derivatives, which may be applicable to the synthesis of "N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide."

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as X-ray crystallography . For example, the X-ray structure of a dimeric copper(II) complex with a related sulfonamide was determined, revealing the presence of three different dimeric units within the unit cell . Such structural analyses are crucial for understanding the molecular interactions and properties of these compounds.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, depending on their functional groups and the conditions applied. The papers provided do not detail specific reactions for "N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide," but they do discuss the reactivity of similar compounds. For instance, the aminohalogenation reaction was used to synthesize a novel sulfonamide compound . These reactions are important for the modification and optimization of sulfonamide derivatives for therapeutic use.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The papers provided do not offer specific data on the physical and chemical properties of "N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide." However, they do provide insights into the properties of related compounds, such as their inhibitory effects on enzymes like acetylcholinesterase , their antiproliferative activity against cancer cell lines , and their potential anti-HIV activity . These properties are key factors in the development of sulfonamide derivatives as therapeutic agents.

Scientific Research Applications

Synthesis and Biological Applications

A novel series of N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides demonstrated significant antimycobacterial activity, particularly against Mycobacterium tuberculosis. The introduction of specific moieties, such as the benzo[1,3]dioxol in one compound, resulted in enhanced potency, suggesting potential applications in developing new antituberculosis drugs (Ghorab et al., 2017).

Molecular Structure and Spectroscopic Analysis

Detailed structural and spectroscopic investigations of N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS) were conducted. These studies encompassed elemental analysis, FTIR, NMR, UV-Vis, and MS techniques, alongside DFT and HF methods for molecular structure optimization. The analysis underscored the stability arising from hyperconjugative interactions and intramolecular hydrogen bonds, shedding light on the compound's electronic structure and potential biological activities (Mansour & Ghani, 2013).

Antimicrobial Efficacy

Three new pyrimidine derivatives exhibited notable antibacterial and antifungal properties against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. Their synthesis via an electrochemical method and the subsequent biological screening highlight their potential as effective antimicrobial agents (Khan et al., 2015).

Corrosion Inhibition

Piperidine derivatives, including compounds with benzenesulfonamide moieties, were studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations provided insights into their adsorption behaviors and inhibition efficiencies, suggesting applications in corrosion protection (Kaya et al., 2016).

Coordination Chemistry and Biological Activity

The coordination ability of a sulfamethazine Schiff-base ligand towards Cu(II) ions was explored, revealing insights into the molecular structures, spectral properties, and structure-activity relationships. These studies suggested potential applications in developing metal-based drugs with specific biological activities (Mansour, 2014).

properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-17(2)13-14-8-10(9-15-13)16-21(18,19)12-6-4-11(20-3)5-7-12/h4-9,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQGXBFLHFZHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide

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